2-Nitrosomethylaminopyridine

描述

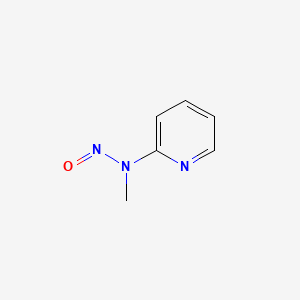

Structure

3D Structure

属性

IUPAC Name |

N-methyl-N-pyridin-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9(8-10)6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDNMDMNPIKDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021050 | |

| Record name | 2-Nitrosomethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16219-98-0 | |

| Record name | N-Methyl-N-nitroso-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16219-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosomethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrosomethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROSOMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739F0M5S0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Mechanisms of 2 Nitrosomethylaminopyridine

Chemical Pathways of Nitrosation in Model Systems

The primary and most direct method for synthesizing 2-Nitrosomethylaminopyridine is through the chemical nitrosation of its secondary amine precursor, 2-methylaminopyridine. This process involves the reaction of the amine with a nitrosating agent, typically under specific acidic conditions.

Role of Nitrosating Agents in this compound Formation

The formation of 2-NMPY is contingent on the presence of a nitrosating agent, which is a chemical species capable of delivering a nitroso group (–NO) to the amine nitrogen of the precursor molecule. The most common nitrosating agent used in laboratory and industrial synthesis is nitrous acid (HNO₂), which is typically generated in situ by acidifying a nitrite (B80452) salt, such as sodium nitrite (NaNO₂).

Under acidic conditions, nitrous acid exists in equilibrium with more potent nitrosating species. The reaction proceeds via the formation of the nitrosonium ion (NO⁺) or the nitrous acidium ion (H₂NO₂⁺). rsc.org Dinitrogen trioxide (N₂O₃), formed from two molecules of nitrous acid, can also act as a powerful nitrosating agent. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of the nitrogen atom in 2-methylaminopyridine on the electrophilic nitrogen of the nitrosating agent, leading to the formation of the N-nitroso bond and yielding 2-NMPY. researchgate.net Other reagents, such as tert-butyl nitrite (TBN), can also be used for nitrosation under mild, acid-free conditions, offering a broad substrate scope. rsc.org

Influence of Reaction Conditions on this compound Synthesis

The efficiency and rate of 2-NMPY synthesis are highly dependent on the reaction conditions, primarily pH and temperature.

pH: Acidic conditions are crucial for the formation of the active nitrosating species from nitrite. Research indicates that the nitrosation of 2-methylaminopyridine is of first order with respect to both the amine and nitrous acid, and the reaction rate increases with the concentration of acid. rsc.org The optimal pH for the synthesis of 2-NMPY has been reported to be in the range of 1–2. In highly acidic perchloric acid solutions, the nitrosation of 2-methylaminopyridine proceeds predominantly through the interaction of the nitrous acidium ion (H₂NO₂⁺) with the protonated form of the amine. rsc.org While acidic conditions (typically pH 3-5) are considered high-risk for nitrosation, the reaction becomes less probable at pH levels above 7. usp.orgusp.org

Temperature: Temperature control is important to prevent side reactions and decomposition. For analogous N-nitroso compounds, syntheses are often conducted at controlled temperatures, for instance, 45–50°C, to prevent side reactions like diazotization. Heat treatment, such as during pasteurization in food processing, can also influence the formation of nitrosamines, with concentrations sometimes increasing with higher temperatures and longer processing times. ulg.ac.be

Kinetics: Kinetic studies on the nitrosation of 2-methylaminopyridine in 0.002–5.00M perchloric acid show that the reaction is first order in both the amine and nitrous acid. rsc.org The rate coefficients increase with higher concentrations of perchloric acid. rsc.org It is also noted that the resulting 2-NMPY can be easily denitrosated under the same experimental conditions. rsc.org

| Parameter | Observation | Source(s) |

| Reaction Order | First order with respect to [2-methylaminopyridine] and first order with respect to [nitrous acid]. | rsc.org |

| Effect of Acidity | The rate of nitrosation increases with an increase in the concentration of perchloric acid. | rsc.org |

| Reacting Species | Nitrosation primarily involves the interaction of the nitrous acidium ion (H₂NO₂⁺) with the protonated form of 2-methylaminopyridine. | rsc.org |

| Optimal pH | Optimal yields for synthesis are achieved at pH 1–2. | |

| Reversibility | The formed this compound is easily denitrosated under the acidic experimental conditions. | rsc.org |

Biosynthesis and Endogenous Formation Mechanisms

Endogenous formation refers to the generation of a compound within a living organism. For 2-NMPY, this can occur through chemical reactions under physiological conditions, particularly in the acidic environment of the stomach, when its precursors are present.

Precursor Compounds and Enzymatic Involvement

The key precursors for the endogenous formation of 2-NMPY are its parent amine, 2-methylaminopyridine, and a nitrosating agent, typically nitrite. Ingested secondary and tertiary amines can react with nitrite in the gastrointestinal tract to form N-nitroso compounds. merieuxnutrisciences.comgoogle.com Nitrite can be ingested directly from the diet (e.g., cured meats) or formed in the body by the reduction of dietary nitrate, a process that can be mediated by oral bacteria. europa.eu

Current evidence does not suggest direct enzymatic synthesis of 2-NMPY from its precursor. Instead, the formation in biological systems is considered a chemical event driven by favorable conditions, such as the low pH of the stomach. europa.eunih.gov However, once formed, 2-NMPY is subject to enzymatic metabolism. Studies using rat liver microsomes show that cytochrome P450 (CYP450) enzymes are involved in the metabolic activation of 2-NMPY. nih.govnih.gov This process involves α-hydroxylation, leading to demethylation and the formation of various metabolites, including 2-aminopyridine (B139424). nih.govepa.gov This enzymatic action is related to the compound's breakdown and bioactivation rather than its initial formation. researchgate.netnih.govnih.gov

In Vitro Models for Investigating Formation Pathways

To study the potential for endogenous formation of nitrosamines like 2-NMPY, researchers use various in vitro models that simulate physiological conditions.

Simulated Gastric Fluid (SGF): A common model is simulated gastric fluid, which mimics the acidic environment and composition of the human stomach. unige.chresearchgate.net Studies have shown that various drugs containing secondary amine structures can undergo N-nitrosation when incubated in SGF (typically pH 1.2-2.0) at body temperature (37°C) in the presence of nitrite. nih.govnih.gov The extent of nitrosation depends on the drug's structure and the nitrite concentration. nih.gov Simulating the continuous replenishment of nitrite from saliva has been shown to be an important factor in these models. nih.gov

Liver Microsome Assays: In vitro metabolism studies using liver microsomes, particularly from rats, are employed to investigate the metabolic fate of N-nitroso compounds. nih.gov These models, which contain active cytochrome P450 enzymes, have been crucial in comparing the metabolism of 2-NMPY with its isomers. nih.gov For 2-NMPY, these assays demonstrated high rates of oxidative demethylation, a key activation pathway, compared to its non-carcinogenic isomers. nih.gov

| Model System | Key Findings Related to 2-NMPY and its Isomers | Source(s) |

| Rat Liver Microsomes | 2-NMPY is demethylated at a much greater rate than its non-carcinogenic isomers, 3-NMPY and 4-NMPY. | nih.gov |

| Rat Liver Microsomes | Enzymatic denitrosation and N-oxide formation are major metabolic pathways for 3-NMPY and 4-NMPY, but not for 2-NMPY. | nih.gov |

| Rat Liver Microsomes | High yields of 2-Hydroxypyridine (B17775), a hydrolysis product from the activated intermediate of 2-NMPY, were formed. | nih.gov |

| Rat Liver Microsomes | 2-Aminopyridine was found in high yields after incubation of 2-NMPY, likely from a secondary metabolic process. | nih.gov |

| Simulated Gastric Fluid | General principle: Secondary amines can react with nitrite at low pH (e.g., 2.0) and 37°C to form N-nitroso compounds. | nih.gov |

Environmental Formation Mechanisms of this compound Precursors

The environmental presence of 2-NMPY is directly linked to the availability of its precursor, 2-methylaminopyridine. The formation of this precursor is primarily associated with industrial chemical synthesis.

2-Methylaminopyridine is used as an intermediate in the synthesis of pharmaceuticals and has been explored for applications in carbon dioxide capture. nih.gov Its release into the environment could occur through various industrial waste streams. epa.gov

The synthesis of the closely related compound, 2-aminopyridine, provides a model for the industrial production of such precursors. 2-Aminopyridine is manufactured via the Chichibabin amination, which involves the reaction of pyridine (B92270) with sodium amide. epa.gov It serves as a key intermediate for various pharmaceuticals, including antihistamines. epa.gov Given the structural similarity, analogous synthetic routes are likely employed for 2-methylaminopyridine. Therefore, chemical manufacturing facilities are a potential primary source for the environmental release of 2-methylaminopyridine, which can then become a substrate for nitrosation if it enters environments where nitrosating agents (e.g., nitrites from agricultural runoff or atmospheric nitrogen oxides) are present. researchgate.netescholarship.org

Metabolic Activation and Biotransformation of 2 Nitrosomethylaminopyridine

Enzymatic Biotransformation Pathways

The biotransformation of 2-Nitrosomethylaminopyridine is primarily an enzymatic process, with cytochrome P450 enzymes playing a central role. Other enzyme systems also contribute to its metabolism, leading to a complex array of metabolic products.

Role of Cytochrome P450 Enzymes in α-Hydroxylation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are key catalysts in the metabolism of many xenobiotics, including nitrosamines like this compound. wikipedia.orgmdpi.com The initial and rate-limiting step in the metabolic activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes. nih.govresearchgate.net This process involves the introduction of a hydroxyl group onto the carbon atom adjacent (in the alpha position) to the N-nitroso group. researchgate.net

For this compound, this α-hydroxylation is a critical activation step. Studies have shown that CYP enzymes, particularly isoforms like CYP2A6 and CYP2E1 in humans, are involved in the metabolic activation of various nitrosamines. nih.govnih.gov While the specific CYP isoforms responsible for this compound metabolism are not definitively identified in all literature, the general mechanism of nitrosamine (B1359907) activation points towards their involvement. The α-hydroxylation of this compound leads to the formation of an unstable α-hydroxynitrosamine intermediate. nih.gov

The rate of this enzymatic hydroxylation can vary significantly between different nitrosamine compounds and is influenced by the specific CYP isoforms present. nih.gov For instance, studies on other nitrosamines have demonstrated that CYP2A enzymes are efficient catalysts for α-hydroxylation. nih.gov This enzymatic action is a crucial determinant of the compound's carcinogenic potential, as it initiates the cascade of reactions leading to the formation of DNA-reactive species. nih.gov

Other Enzyme Systems Involved in this compound Metabolism

While cytochrome P450 enzymes are central to the activation of this compound, other enzyme systems can also participate in its biotransformation. These alternative pathways can lead to either detoxification or the formation of different types of metabolites. For some nitrosamines, reduction of the nitroso group can occur, leading to the formation of corresponding hydrazine (B178648) derivatives or amines. However, for this compound, the primary focus of research has been on the oxidative pathways initiated by CYPs.

In vitro studies with rat liver microsomes have shown that in addition to the activating demethylation pathway, other metabolic routes such as enzymatic denitrosation and N-oxide formation can occur for isomeric nitrosomethylaminopyridines. nih.gov However, for this compound, these deactivating pathways appear to be minor compared to the activating α-hydroxylation pathway. nih.govnih.gov This contrasts with its non-carcinogenic isomers, where denitrosation and N-oxidation are more significant metabolic routes. nih.gov

Formation of Reactive Intermediates

The enzymatic biotransformation of this compound results in the formation of highly reactive intermediates that are responsible for its toxic and carcinogenic effects. These intermediates are capable of interacting with cellular nucleophiles, including DNA.

Generation of Diazonium Ions and Carbocations

Following α-hydroxylation by cytochrome P450 enzymes, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. researchgate.net This decomposition involves the cleavage of the N-N bond and the release of an aldehyde (formaldehyde in the case of methylnitrosamines). researchgate.net This process ultimately leads to the formation of a highly reactive pyridine-2-diazonium ion. nih.govnih.gov

The generation of this diazonium ion is a critical step in the mechanism of action of this compound. nih.govnih.gov Diazonium ions are potent electrophiles that can react with nucleophilic sites in cellular macromolecules. researchgate.net It is hypothesized that this intermediate can lead to the formation of carbocations, although direct evidence for free carbocation formation in vivo is often debated, with some research suggesting that the alkylation of DNA may occur through a bimolecular (SN2-type) reaction with the diazonium ion itself. nih.govnih.gov The pyridine-2-diazonium ion is considered the ultimate carcinogenic metabolite of this compound, responsible for its DNA-alkylating properties. nih.govnih.gov

Formation of Aldehydes and Other Metabolites

The metabolic breakdown of the α-hydroxynitrosamine intermediate not only produces a diazonium ion but also an aldehyde. researchgate.net In the case of this compound, where a methyl group is cleaved, the corresponding aldehyde formed is formaldehyde. researchgate.net

In addition to formaldehyde, the hydrolysis of the pyridine-2-diazonium intermediate leads to the formation of 2-hydroxypyridine (B17775). nih.govnih.gov This metabolite has been detected in high yields in both in vitro and in vivo studies of this compound metabolism. nih.govnih.gov Another significant metabolite observed is 2-aminopyridine (B139424). nih.govnih.gov Evidence suggests that 2-aminopyridine is formed through a secondary metabolic process involving the coupling of the pyridine-2-diazonium intermediate with nucleophiles to form azo compounds, which are then reductively cleaved. nih.govnih.gov

Comparative Metabolic Studies of Isomeric Nitrosomethylaminopyridines

Comparative studies of the three isomers of nitrosomethylaminopyridine (2-, 3-, and 4-NMPY) have revealed significant differences in their metabolic fates, which correlate with their differing carcinogenic activities.

In vitro studies using rat liver microsomes have demonstrated that the carcinogenic 2-NMPY is demethylated via α-hydroxylation to a much greater extent than its non-carcinogenic isomers, 3-NMPY and 4-NMPY. nih.gov The ratio of activating to deactivating metabolic pathways is significantly higher for 2-NMPY. nih.gov

Table 1: Comparative in vitro metabolism of Nitrosomethylaminopyridine Isomers by Rat Liver Microsomes. nih.gov

| Isomer | Relative Rate of Demethylation (Activation) | Major Deactivating Pathways | Formation of Hydroxypyridine |

|---|---|---|---|

| 2-NMPY | High | Minor | High yields of 2-hydroxypyridine |

| 3-NMPY | Low | Denitrosation, N-oxidation | Traces of 3-hydroxypyridine (B118123) |

| 4-NMPY | Low | Denitrosation, N-oxidation | Not detectable |

In vivo studies in rats have corroborated these findings. After administration of 2-NMPY, the major urinary metabolites are 2-hydroxypyridine and 2-aminopyridine, both of which are indicative of the α-hydroxylation activation pathway. nih.gov In contrast, after administration of the non-carcinogenic 4-NMPY, the parent compound, its N-oxide, and a ring-hydroxylated metabolite with the nitroso group intact were found in the urine, along with 4-aminopyridine, which is thought to arise from a denitrosation pathway. nih.gov Crucially, no 4-hydroxypyridine (B47283), the expected product of α-hydroxylation of 4-NMPY, was detected. nih.gov These comparative data strongly support the hypothesis that the carcinogenicity of this compound is directly linked to its efficient metabolic activation through α-hydroxylation to form a reactive diazonium intermediate. nih.govnih.gov

In Vitro Metabolic Profiling and Rate Differences

The in vitro metabolism of this compound (2-NMPY) has been investigated primarily using rat liver microsomal fractions to understand its biochemical conversion pathways. nih.govoup.com These studies reveal significant differences in the metabolic fate of 2-NMPY compared to its non-carcinogenic isomers, 3-Nitrosomethylaminopyridine (3-NMPY) and 4-Nitrosomethylaminopyridine (4-NMPY). nih.gov

The metabolic activation of N-nitrosamines is generally initiated by cytochrome P450 (CYP) enzymes through the hydroxylation of the α-carbon atom relative to the N-nitroso group. frontiersin.orgresearchgate.net This enzymatic oxidation is a critical step that leads to the formation of unstable α-hydroxynitrosamines. researchgate.netnih.gov In the case of 2-NMPY, this process involves oxidative demethylation. nih.gov

Studies using rat liver microsomes demonstrated that 2-NMPY is demethylated to a much greater extent than its 3- and 4-isomers. nih.gov This demethylation is considered an activating pathway, leading to the formation of a putative pyridine-2-diazonium intermediate. nih.gov The hydrolysis of this highly reactive intermediate yields 2-hydroxypyridine, which was detected in high amounts in these in vitro systems. nih.gov In contrast, only trace amounts of 3-hydroxypyridine were formed from 3-NMPY, and no 4-hydroxypyridine was detected from the metabolism of 4-NMPY. nih.gov

Another major metabolite identified in vitro is 2-aminopyridine. nih.gov Evidence suggests that this product is not formed directly but through a secondary metabolic process. The reactive pyridine-2-diazonium intermediate can react with nucleophiles in the incubation mixture to form azo coupling products, which are then subject to reductive cleavage to generate 2-aminopyridine. nih.gov

Deactivating pathways, such as enzymatic denitrosation and N-oxide formation, play a minor role in the metabolism of 2-NMPY but are substantial for its isomers. nih.gov The stark contrast in metabolic routing is highlighted by the ratio of activating to deactivating processes. At a substrate concentration of 1 mM, the ratio for 2-NMPY was approximately 50, whereas for 3-NMPY and 4-NMPY, the rates of deactivating pathways were greater than or equal to activating pathways. nih.gov While microsomal fractions effectively activate 2-NMPY, the addition of the cytosolic S-100 fraction has been shown to abolish its mutagenic effect in certain assays, suggesting the presence of non-enzymatic deactivating factors, possibly thiol-containing molecules. oup.com

Table 1: Comparative In Vitro Metabolism of N-Nitrosomethylaminopyridine (NMPY) Isomers in Rat Liver Microsomes nih.gov

| Feature | 2-NMPY | 3-NMPY | 4-NMPY |

| Primary Metabolic Pathway | Oxidative Demethylation (Activation) | Denitrosation, N-Oxidation (Deactivation) | Denitrosation, N-Oxidation (Deactivation) |

| Major Metabolites | 2-Hydroxypyridine, 2-Aminopyridine | - | N-Oxide of 4-NMPY |

| Formation of Hydroxypyridine | High Yield | Traces | Not Detected |

| Ratio of Activating/Deactivating Processes (1 mM Substrate) | ~50 | ~1.5 | ~0.5 |

In Vivo Metabolic Pathways and Metabolite Identification

In vivo studies on the metabolism of this compound in rats complement the findings from in vitro profiling, confirming a distinct metabolic pathway compared to its isomers. nih.gov Following oral administration of 2-NMPY to rats, analysis of urinary metabolites revealed the presence of only two major compounds: 2-hydroxypyridine and 2-aminopyridine. nih.gov

The formation of these metabolites in a living system is consistent with the pathway proposed from in vitro data. The metabolic cascade begins with the activation of the parent compound via α-C-hydroxylation of the methyl group, a reaction mediated by cytochrome P450 enzymes. frontiersin.orgnih.gov This is followed by demethylation, which generates a highly reactive pyridine-2-diazonium intermediate. nih.gov The subsequent hydrolysis of this diazonium species results in the formation of 2-hydroxypyridine, which is then excreted. nih.gov

The presence of 2-aminopyridine in the urine is also explained by this pathway. nih.gov It is proposed that the pyridine-2-diazonium intermediate couples with various biological nucleophiles in the body to form pyridine-azobonds. These azo compounds are then reductively cleaved to yield 2-aminopyridine. nih.gov

Significantly, no unchanged 2-NMPY was detected in the urine of rats treated with the compound. nih.gov Furthermore, no metabolites resulting from deactivating pathways, such as ring hydroxylation or N-oxidation that would preserve the N-nitroso structure, were found. nih.gov This indicates that in vivo, 2-NMPY is extensively and almost exclusively metabolized through the activating α-C-hydroxylation pathway. nih.gov This contrasts sharply with the in vivo metabolism of the non-carcinogenic 4-NMPY, where the parent compound, its N-oxide, and a ring-hydroxylated metabolite were found in the urine, but no 4-hydroxypyridine was detected. nih.gov The proximity of the pyridinyl nitrogen to the diazonium site in the 2-isomer may contribute to its unique reactivity compared to the 3- and 4-isomers. nih.gov

Table 2: Identified In Vivo Urinary Metabolites of this compound in Rats and Their Proposed Origin nih.gov

| Identified Metabolite | Proposed Metabolic Origin |

| 2-Hydroxypyridine | α-C-hydroxylation → Demethylation → Formation of Pyridine-2-diazonium intermediate → Hydrolysis |

| 2-Aminopyridine | Pyridine-2-diazonium intermediate → Coupling with nucleophiles → Reductive cleavage of azo bonds |

Molecular Interactions and Mechanistic Genotoxicity of 2 Nitrosomethylaminopyridine

DNA Adduct Formation Mechanisms

The formation of DNA adducts is a critical initial step in the genotoxic cascade induced by 2-Nitrosomethylaminopyridine. This process involves the metabolic activation of the compound and the subsequent chemical reaction of its metabolites with DNA bases.

Alkylation of DNA Bases by Diazonium Ions

The genotoxicity of many N-nitroso compounds, including this compound, is linked to their metabolic activation, which leads to the formation of highly reactive electrophilic species. efpia.euenamine.net This activation is often mediated by cytochrome P450 (CYP) enzymes. efpia.euenamine.netresearchgate.net The metabolic process typically involves α-hydroxylation, where a hydroxyl group is added to the carbon atom adjacent to the nitroso group. efpia.euresearchgate.net

This initial hydroxylation step is crucial and can be influenced by the structural characteristics of the nitrosamine (B1359907). efpia.eu The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition generates a diazonium ion, which is a potent alkylating agent. efpia.eumdpi.com The methyldiazonium ion, in the case of this compound, can then react with nucleophilic sites on DNA bases, leading to their alkylation. researchgate.netmdpi.commdpi.com This process of DNA alkylation is a key mechanism of mutagenesis for nitrosamines. nih.gov

The formation of these reactive intermediates can also lead to the generation of other byproducts, such as formaldehyde. researchgate.netmdpi.com The entire cascade, from metabolic activation to the formation of the alkylating diazonium ion, is a critical determinant of the genotoxic potential of this compound. efpia.eu

Specific DNA Adducts and Their Structural Characterization

The reaction of the metabolically activated this compound with DNA results in the formation of various DNA adducts. These adducts are covalent modifications of the DNA bases and are considered to be the primary lesions responsible for the mutagenic and carcinogenic effects of the compound.

The specific types of adducts formed can vary, but they often involve the alkylation of nitrogen and oxygen atoms in the DNA bases. europa.eu For instance, alkylation can occur at the N7 position of guanine (B1146940), a common target for electrophilic attack. nih.gov The formation of O6-alkylguanine adducts is of particular concern due to their miscoding potential during DNA replication. researchgate.net

The structural characterization of these DNA adducts is essential for understanding their biological consequences. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and characterize the specific chemical structures of these adducts. nih.gov For example, studies on related nitrosamines have identified various pyridyloxobutyl (POB) and pyridylhydroxybutyl (PHB) DNA adducts. mdpi.com The precise identification of these adducts provides insight into the mechanisms of DNA damage and the subsequent biological responses. mdpi.com

Role of DNA Repair Mechanisms in Modulating Adduct Persistence

Cells possess a sophisticated network of DNA repair mechanisms to counteract the deleterious effects of DNA damage, including the adducts formed by this compound. The persistence of these adducts is a key factor in determining the ultimate genotoxic outcome. researchgate.net If not repaired, these lesions can lead to mutations during DNA replication. researchgate.net

Different types of DNA adducts are recognized and repaired by specific pathways. For example, O6-alkylguanine adducts can be directly repaired by the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which removes the alkyl group and restores the normal guanine base. researchgate.nethesiglobal.org Other repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), are also involved in removing a wide range of DNA lesions. nih.gov

Cellular Responses to this compound-Induced DNA Damage

The presence of DNA adducts triggers a complex array of cellular responses aimed at mitigating the damage and maintaining genomic integrity. These responses include the activation of stress pathways and alterations in fundamental cellular processes like DNA replication.

Induction of Oxidative Stress and Reactive Oxygen Species

Exposure to N-nitroso compounds can lead to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause further damage to cellular components, including DNA, lipids, and proteins. nih.gov

The metabolic activation of nitrosamines itself can be a source of ROS. nih.gov Furthermore, the cellular response to the initial DNA damage can also contribute to increased ROS levels. aging-us.com This creates a feedback loop where DNA damage can lead to oxidative stress, which in turn can cause more DNA damage.

The induction of oxidative stress can trigger various cellular signaling pathways. nih.govacademicjournals.org For instance, it can lead to the activation of antioxidant defense mechanisms, where the cell upregulates the expression of enzymes like superoxide dismutase and catalase to neutralize ROS. nih.govacademicjournals.org However, if the level of oxidative stress overwhelms the cell's antioxidant capacity, it can lead to significant cellular dysfunction and contribute to the genotoxic effects of the compound. nih.gov

Effects on DNA Synthesis and Replication Fidelity

DNA adducts formed by this compound can act as physical blocks to the DNA replication machinery, leading to the stalling of replication forks. nih.govnih.gov This inhibition of DNA synthesis can have profound consequences for cell cycle progression and cell viability. nih.gov

When the replication machinery encounters a DNA adduct, it may stall, or it may bypass the lesion through a process known as translesion synthesis (TLS). nih.gov TLS is carried out by specialized DNA polymerases that can replicate past damaged DNA, but often with reduced fidelity, leading to the incorporation of incorrect nucleotides opposite the lesion. nih.govhesiglobal.org This can result in mutations, such as point mutations or frameshift mutations. hesiglobal.org

The type of mutation induced depends on the specific DNA adduct and the TLS polymerase involved. nih.gov For example, certain O6-alkylguanine adducts are known to cause G to A transitions. nih.gov The fidelity of DNA replication is therefore compromised in the presence of these adducts, contributing directly to the mutagenic potential of this compound. nih.gov

Mechanistic Insights into Gene Mutation Induction in vitro

The mutagenic potential of this compound (2-NMPY) has been demonstrated in various in vitro assays. Studies utilizing bacterial systems, such as the Ames test with Salmonella typhimurium and assays with Escherichia coli K-12, have confirmed its ability to induce gene mutations. nih.govoup.com

The mutagenic activity of 2-NMPY is not direct-acting but requires metabolic activation. nih.govoup.com In vitro experiments have shown that the presence of rodent liver homogenate fractions, specifically microsomes, is necessary to convert 2-NMPY into a mutagenic form. nih.govoup.com This indicates that cytochrome P450 enzymes, located in the microsomal fraction, play a crucial role in its bioactivation. nih.gov Interestingly, the addition of the S-100 fraction (the soluble fraction of the cytoplasm) to the incubation mixture abolishes the mutagenic effect of the microsomally-activated 2-NMPY. nih.govoup.com This suggests the presence of deactivating factors, possibly thiol-containing molecules, within the cytoplasm that can neutralize the reactive metabolites. nih.gov

A comparative study of the three isomers of nitrosomethylaminopyridine revealed that only the 2-isomer (2-NMPY) exhibited a slight mutagenic effect in the presence of the S-9 liver fraction. nih.govoup.com Both 2-NMPY and the 4-isomer were activated to mutagenic factors by microsomes, but this effect was nullified by the S-100 fraction. nih.govoup.com In contrast, the 3-isomer was found to be directly mutagenic to E. coli, an effect that was also negated by the S-100 fraction. oup.com These findings highlight the critical role of the position of the nitroso group in determining the mechanism of mutagenicity.

Mutagenicity of Nitrosomethylaminopyridine Isomers in vitro

| Compound | Condition | Mutagenic Activity | Reference |

|---|---|---|---|

| This compound (2-NMPY) | With S-9 fraction | Slightly mutagenic | nih.govoup.com |

| This compound (2-NMPY) | With microsomes | Mutagenic | nih.govoup.com |

| This compound (2-NMPY) | With microsomes + S-100 | Not mutagenic | nih.govoup.com |

| 4-Nitrosomethylaminopyridine (4-NMPY) | With microsomes | Mutagenic | nih.govoup.com |

| 4-Nitrosomethylaminopyridine (4-NMPY) | With microsomes + S-100 | Not mutagenic | nih.govoup.com |

| 3-Nitrosomethylaminopyridine (3-NMPY) | Directly | Mutagenic | oup.com |

| 3-Nitrosomethylaminopyridine (3-NMPY) | With S-100 | Not mutagenic | oup.com |

Mechanistic Carcinogenicity in Animal Models (Focus on Molecular/Cellular Events)

The carcinogenicity of 2-NMPY in animal models is a direct consequence of its metabolic activation and subsequent interaction with cellular macromolecules, leading to tumor initiation.

Tissue-Specific Metabolic Activation and Adduct Formation

The carcinogenic activity of 2-NMPY is intrinsically linked to its metabolic fate in vivo. nih.gov Unlike its non-carcinogenic isomers, 2-NMPY undergoes extensive demethylation, a key activation step. This process, known as α-C-hydroxylation, is catalyzed by cytochrome P450 enzymes and leads to the formation of highly reactive intermediates. nih.govnih.gov

Following oral administration to rats, the metabolism of 2-NMPY results in the excretion of specific urinary metabolites, namely 2-hydroxypyridine (B17775) and 2-aminopyridine (B139424). nih.govfrontiersin.org The formation of 2-hydroxypyridine is a strong indicator of the generation of a putative pyridine-2-diazonium intermediate, a highly reactive species capable of alkylating DNA. nih.govfrontiersin.org This intermediate is formed after the initial α-C-hydroxylation and subsequent demethylation. nih.gov The detection of these specific metabolites, and the absence of the unchanged parent compound or metabolites from deactivating pathways in the urine, underscores that the metabolic route of 2-NMPY in vivo favors activation. nih.gov

In contrast, the non-carcinogenic 4-NMPY is metabolized differently. nih.gov Its urinary metabolites include the unchanged parent compound, its N-oxide, and a ring-hydroxylated metabolite with the N-nitroso group intact. nih.govfrontiersin.org Crucially, 4-hydroxypyridine (B47283), the analogous indicator of a diazonium intermediate, is not detected, suggesting that the metabolic pathway of 4-NMPY does not lead to the formation of this critical DNA-damaging species. nih.govfrontiersin.org

The formation of DNA adducts is a central event in the carcinogenicity of nitrosamines. nih.govnih.gov The reactive electrophiles generated from the metabolic activation of 2-NMPY can covalently bind to nucleophilic sites in DNA, forming DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations. nih.gov While specific adducts for 2-NMPY are not detailed in the provided search results, the general mechanism for carcinogenic nitrosamines involves the formation of alkylated DNA bases, such as O6-methylguanine, which is known to be a highly miscoding lesion. nih.govnih.govhesiglobal.org

Metabolic Fate of Nitrosomethylaminopyridine Isomers in Rats

| Compound | Metabolic Pathway | Key Urinary Metabolites | Indication of Activation | Reference |

|---|---|---|---|---|

| This compound (Carcinogenic) | α-C-hydroxylation, demethylation | 2-hydroxypyridine, 2-aminopyridine | Formation of pyridine-2-diazonium intermediate | nih.govfrontiersin.org |

| 4-Nitrosomethylaminopyridine (Non-carcinogenic) | N-oxidation, ring hydroxylation, denitrosation | Unchanged 4-NMPY, 4-NMPY-N-oxide, ring-hydroxylated 4-NMPY, 4-aminopyridine | No evidence of diazonium intermediate formation | nih.govfrontiersin.org |

Molecular Events Leading to Tumor Initiation (e.g., specific mutations)

The formation of DNA adducts by the reactive metabolites of 2-NMPY is the primary molecular event that initiates the process of carcinogenesis. ontosight.ai These adducts can lead to specific types of gene mutations. nih.govontosight.ai

For many simple alkylating nitrosamines, a common and critical mutation is the G:C to A:T transition. nih.gov This specific mutation is often the result of the formation of the O6-methylguanine adduct in DNA. nih.govhesiglobal.org During DNA replication, this altered guanine base can mispair with thymine (B56734) instead of cytosine. If this mispair is not corrected by the cell's DNA repair machinery, a subsequent round of replication will fix the G to A transition in the DNA sequence. nih.gov

Such mutations in critical genes, such as oncogenes (e.g., ras) or tumor suppressor genes, can disrupt normal cellular growth control pathways and lead to uncontrolled cell proliferation, the hallmark of cancer. hesiglobal.org While the specific gene mutations induced by 2-NMPY in animal tumors are not explicitly detailed in the provided search results, the well-established mechanism for related carcinogenic nitrosamines strongly suggests that similar mutational events are responsible for its tumor-initiating activity. nih.govhesiglobal.org The significant carcinogenic activity of 2-NMPY in rats, as opposed to its non-carcinogenic isomers, is a direct consequence of its unique metabolic activation pathway that leads to the formation of these critical DNA-damaging and mutagenic lesions. nih.govnih.gov

Computational and Theoretical Studies on 2 Nitrosomethylaminopyridine

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those using Density Functional Theory (DFT), offer deep insights into the reaction pathways that a molecule is likely to undergo. scispace.com These calculations can model the energetics of metabolic activation and deactivation, revealing why certain compounds like 2-NMPY are carcinogenic while their structural isomers are not. frontiersin.orgnih.govnih.gov Such studies compare calculated reaction profiles for various nitrosamines with their known carcinogenic potential to identify consistent differences in their free energy profiles. frontiersin.orgnih.govnih.gov

The carcinogenicity of many N-nitrosamines is contingent upon their metabolic activation to form reactive electrophilic species that can alkylate DNA. scispace.comnih.gov The primary activation pathway for dialkyl N-nitrosamines begins with α-carbon hydroxylation, a reaction mediated by Cytochrome P450 (CYP) enzymes. frontiersin.orgnih.govfrontiersin.org This is followed by a series of steps leading to a highly reactive diazonium ion. frontiersin.orgnih.gov

For 2-NMPY, the activation pathway is understood to proceed as follows:

α-C-Hydroxylation : The methyl group of 2-NMPY is hydroxylated.

Demethylation and Diazonium Ion Formation : This leads to the formation of a putative pyridine-2-diazonium intermediate. nih.govresearchgate.net This intermediate is a potent alkylating agent.

DNA Adduct Formation : The diazonium ion can react with nucleophilic sites on DNA bases, such as the N7 of guanine (B1146940), forming DNA adducts. frontiersin.org This is a crucial step in mutagenesis and carcinogenesis.

In contrast, deactivation pathways compete with activation and can reduce the carcinogenic potential of a compound. A primary deactivation route is the hydrolysis of the diazonium ion, which leads to the formation of an alcohol and prevents DNA alkylation. frontiersin.org In vivo studies of 2-NMPY show that after administration, only metabolites resulting from the activation pathway, such as 2-hydroxypyridine (B17775), are detected in urine. nih.govresearchgate.net Notably, no metabolites derived from deactivating pathways or the unchanged parent compound were found, which helps explain its carcinogenic activity. nih.govresearchgate.net This contrasts with its non-carcinogenic isomer, 4-NMPY, for which metabolites indicative of activation are not detected. nih.gov

Quantum chemical calculations support these experimental findings, showing that for carcinogenic nitrosamines, the intermediate diazonium ions are kinetically controlled to react with DNA. frontiersin.orgnih.govresearchgate.net For non-carcinogenic nitrosamines, the calculations often show that thermodynamically controlled reactions, like the formation of stable carbocations that are then hydrolyzed, are favored. frontiersin.orgnih.govnih.gov

The likelihood of a particular reaction pathway occurring is determined by its free energy profile, including the relative stability of intermediates and the energy barriers (transition states) that must be overcome. Quantum chemical calculations are used to compute these energy profiles, providing a quantitative basis for comparing the reactivity of different compounds. frontiersin.orgnih.govnih.gov

Studies have revealed consistent differences between the free energy profiles of carcinogenic and non-carcinogenic molecules. frontiersin.orgnih.govresearchgate.net For carcinogenic compounds, the energy barriers for the formation of DNA adducts from the diazonium ion are comparable to or lower than the barriers for deactivation via hydrolysis. frontiersin.orgnih.govresearchgate.net

For instance, calculations on model nitrosamines like N-nitrosodimethylamine (NDMA) show that the transition state barriers for reaction with guanine (activation) and water (deactivation) are similar, allowing the DNA adduct formation to compete effectively. frontiersin.org In contrast, for non-carcinogenic nitrosamines, the formation of a highly stabilized carbocation intermediate is often observed. nih.gov This stable carbocation then preferentially reacts with water, which is present in high concentrations, leading to detoxification. frontiersin.orgnih.gov The absence of the 4-hydroxypyridine (B47283) metabolite for 4-NMPY suggests its activation pathway to a diazonium intermediate is not favored, a finding that can be rationalized by its calculated free energy profile compared to that of 2-NMPY. frontiersin.org

Table 1: Comparative Calculated Energies for Key Reaction Steps in Nitrosamine (B1359907) Activation Note: This table is illustrative, based on findings for model nitrosamines discussed in the literature. Specific values for 2-NMPY require dedicated calculations but follow the trends shown for carcinogenic compounds.

| Reaction Step | Compound Type | Relative Free Energy (kcal/mol) | Activation Barrier (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Diazonium Ion → DNA Adduct | Carcinogenic (e.g., NDMA, 2-NMPY type) | Strongly Exothermic (e.g., -95) | Low to Moderate (e.g., +15) | Favorable reaction leading to DNA damage. frontiersin.org |

| Diazonium Ion → Water Adduct (Deactivation) | Carcinogenic (e.g., NDMA, 2-NMPY type) | Strongly Exothermic (e.g., -66) | Low to Moderate (e.g., +17) | Competes with DNA adduct formation. frontiersin.org |

| Carbocation → Water Adduct (Deactivation) | Non-Carcinogenic (e.g., NTBA type) | Strongly Exothermic (e.g., -76) | Barrierless | Highly favored deactivation pathway. nih.gov |

Activation and Deactivation Pathways

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate a molecule's chemical structure with its biological activity. For complex processes like carcinogenesis, mechanistically based SAR models are particularly valuable as they incorporate knowledge of the underlying biological pathways. nih.govlsu.edu

Mechanistically based SAR models for N-nitrosamines are developed by identifying structural features, known as "structural alerts," that are associated with the key events in their mechanism of action: metabolic activation, DNA alkylation, and detoxification. nih.govinstem.com

The development process involves:

Data Curation : Compiling high-quality data on the carcinogenicity and mutagenicity of a series of N-nitrosamines. instem.com

Mechanism Analysis : Reviewing the known metabolic pathways to identify rate-determining steps and crucial intermediates. nih.gov For nitrosamines, this includes α-carbon hydroxylation, the stability of the resulting diazonium ion, and competing deactivation routes. nih.gov

Feature Identification : Identifying structural features that either promote activation (activating features) or enhance deactivation/inhibit activation (deactivating features). fda.gov

Model Construction : Building a model that uses these features to predict activity. An example is the Carcinogenic Potency Categorization Approach (CPCA), which assigns relative weights or scores to various activating and deactivating structural features based on SAR trends and mechanistic understanding. fda.govresearchgate.net This approach allows for the classification of nitrosamines into potency categories to help establish acceptable intake limits for impurities in pharmaceuticals. researchgate.netresearchgate.net

These models serve as valuable screening tools to prioritize chemicals for further testing and to support risk assessment when experimental data is lacking. lsu.edu

SAR studies have identified several key structural features that modulate the carcinogenic potency of N-nitrosamines. The biological activity of 2-NMPY is heavily influenced by these features.

α-Carbon Substitution : The presence of hydrogen atoms on the carbon adjacent (in the α-position) to the N-nitroso group is a critical activating feature. nih.gov α-Hydroxylation at this site is the initiating step for forming the reactive diazonium ion. instem.com Compounds lacking α-hydrogens are generally less potent or non-carcinogenic. 2-NMPY possesses a methyl group with three α-hydrogens, making it susceptible to this activation mechanism.

Steric and Electronic Effects : The chemical environment around the N-nitroso group influences its reactivity. For 2-NMPY, the position of the nitrosomethylamino group on the pyridine (B92270) ring is crucial. The placement at the 2-position results in carcinogenic activity, whereas the isomer 4-NMPY is considered non-carcinogenic. nih.gov This difference is attributed to how the pyridine nitrogen's electronic influence and the steric environment affect the stability of intermediates and the favorability of the activation pathway. frontiersin.org

Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the substituents can decrease carcinogenic potency. instem.com These groups can destabilize the transition state for α-hydroxylation, making the activation less favorable.

Ring Strain and Conformation (for cyclic nitrosamines) : For cyclic nitrosamines, ring size affects potency, which is factored into models like the CPCA. researchgate.net While 2-NMPY is not a cyclic nitrosamine in the traditional sense, the aromatic pyridine ring is a defining feature that differentiates its metabolism from simple dialkyl nitrosamines.

Table 2: Key Structural Features in Nitrosamines and Their Effect on Carcinogenic Activity

| Structural Feature | Effect on Carcinogenicity | Mechanism |

|---|---|---|

| Presence of α-Hydrogens | Activating | Enables metabolic activation via α-carbon hydroxylation. nih.govinstem.com |

| Increasing α-Carbon Substitution (e.g., isopropyl group) | Deactivating | Steric hindrance may inhibit CYP enzyme binding; leads to more stable carbocations that are detoxified. nih.gov |

| Electron-Withdrawing Groups (e.g., on β-carbon) | Deactivating | Reduces the favorability of the α-hydroxylation mechanism. instem.com |

| Substituent Position on an Aromatic Ring (e.g., 2- vs 4- on pyridine) | Modulating | Alters electronic properties and stability of key intermediates like diazonium ions. frontiersin.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors—numerical values derived from the chemical structure—to build statistical models that predict biological activity. nih.govresearchgate.netnih.gov These descriptors can be grouped by their dimensionality (0D, 1D, 2D, 3D) and the type of information they encode (e.g., constitutional, topological, geometric, electronic). researchgate.net

For N-nitroso compounds, including 2-NMPY, QSAR models have been developed to predict properties like carcinogenic potency and acute oral toxicity. nih.govresearchgate.netsciforum.net These models often employ a combination of descriptors calculated using software like DRAGON, combined with quantum chemical descriptors. nih.govsciforum.net A genetic algorithm is frequently used to select the most relevant subset of descriptors from a large pool, and multiple linear regression (MLR) is used to build the predictive equation. nih.govresearchgate.net

Examples of molecular descriptors used in QSAR models for nitrosamines include:

Topological Descriptors : These describe the connectivity and branching of the molecule. Examples include the Mean Topological Charge Index of order 9 (JGI9) , which was found to have a positive contribution to carcinogenic activity. sciforum.net

Burden Matrix Eigenvalues : Descriptors like BEHm7 (the highest eigenvalue no. 7 of the Burden matrix, weighted by atomic masses) condense information about molecular topology and atomic properties. sciforum.net This descriptor was found to have a negative contribution to carcinogenic activity. sciforum.net

2D Autocorrelation Descriptors : These describe how a given physicochemical property (e.g., polarizability, ionization potential) is distributed along the molecular topology. MATS6p and MATS4i are examples used in models of acute toxicity. nih.govmdpi.com

Quantum Chemical Descriptors : These are calculated using quantum mechanics and describe electronic properties. E_HOMO (Energy of the Highest Occupied Molecular Orbital) is a key descriptor related to a molecule's ability to donate electrons and its reactivity. nih.gov Molecules with higher HOMO energy are generally more reactive. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Models for N-Nitroso Compounds

| Descriptor | Type | Information Encoded | Correlation with Toxicity/Carcinogenicity |

|---|---|---|---|

| JGI9 | Topological (2D) | Topological charge index, relates to molecular shape and size. | Positive sciforum.net |

| BEHm7 | Burden Matrix (2D) | Molecular topology weighted by atomic masses. | Negative sciforum.net |

| MATS6p | 2D Autocorrelation | Distribution of atomic polarizability. | Positive nih.govmdpi.com |

| E_HOMO | Quantum Chemical | Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity and reactivity. | Positive nih.gov |

| nR06 | Constitutional (0D) | Number of 6-membered rings. | Negative nih.gov |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (if applicable)

Computational and theoretical chemistry provides significant insights into the reactivity and biological activity of chemical compounds. For 2-Nitrosomethylaminopyridine, a compound recognized for its carcinogenic properties, these studies are crucial for understanding its mechanism of action at a molecular level. Research in this area has focused on elucidating the electronic structure, metabolic activation pathways, and the properties that contribute to its carcinogenicity.

Quantum chemical calculations have been instrumental in exploring the reactivity of this compound. These studies often involve density functional theory (DFT) to model reaction pathways. For instance, the nitrosation of 2-methylaminopyridine to form this compound proceeds via an electrophilic attack by the nitrosonium ion (NO⁺). Quantum chemical calculations can reveal the energetics of this reaction, with one study indicating that the activation energy for the nitrosation at the 2-position is favored over other positions.

Furthermore, computational models have been developed to predict the biological activity of nitrosamines. Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to correlate the molecular structure of nitrosamines with their carcinogenic potency. In one such study, this compound was included in a dataset of nitroso-compounds to develop a QSAR model for predicting carcinogenic potency (TD50) in female rats. The model utilized various 0D, 1D, and 2D molecular descriptors calculated from the compound's structure.

The metabolic activation of this compound is a key area of investigation. It is understood that metabolic processes, such as hydroxylation at the α-carbon, lead to the formation of reactive intermediates that can interact with biological macromolecules like DNA. mdpi.com A comparative in vivo metabolism study of isomeric N-nitroso-N-methylaminopyridines revealed significant differences in their metabolic pathways. For the carcinogenic this compound, metabolism leads to the formation of 2-hydroxypyridine and 2-aminopyridine (B139424). The formation of 2-hydroxypyridine is believed to occur after the activation of the parent compound through α-C-hydroxylation and demethylation, leading to a putative pyridine-2-diazonium intermediate. This reactive intermediate is capable of forming adducts with DNA. mdpi.com In contrast, the non-carcinogenic isomer, 4-Nitrosomethylaminopyridine, did not show evidence of forming a similar diazonium intermediate.

Quantum chemical calculations have been employed to study the activation profiles of a series of nitroso-methylaminopyridines, including the 2-isomer. These studies provide insights into the formation of reactive ions and their subsequent potential for DNA alkylation.

Below are data tables summarizing some of the computational and experimental data related to this compound.

Table 1: Carcinogenic Potency and Calculated Descriptors for Selected Nitroso-Compounds This table is interactive. You can sort and filter the data.

| Compound Name | TD50 (μmol/kg/day) | P.obs (-logTD50) | P.pred (-logTD50) | RES | RESdel |

|---|---|---|---|---|---|

| N-Nitrosomethyl(2-oxopropyl)amine | 0.144 | -0.567 | -0.702 | 0.135 | 0.148 |

| N-Nitrosodiethylamine | 0.348 | -0.478 | -0.446 | -0.032 | -0.034 |

| N-Nitrosobis(2-oxopropyl)amine | 1.081 | -0.680 | -0.524 | -0.155 | -0.174 |

| N-Nitroso-bis-(4,4,4-trifluoro-N-butyl)amine | 1.093 | -0.265 | -0.375 | 0.111 | 0.117 |

| N-Nitrosodipropylamine | 1.429 | -0.397 | -0.610 | 0.213 | 0.251 |

| This compound | 1.560 | -0.625 | -0.614 | -0.011 | -0.012 |

| N-nitrosothialdine | 2.512 | 0.459 | 0.499 | -0.041 | -0.052 |

| N-Nitroso-N-methyl-N-dodecylamine | 2.872 | -0.155 | -0.422 | 0.267 | 0.304 |

Data sourced from a QSAR modeling study on the carcinogenic potency of nitroso-compounds.

Table 2: Acute Oral Toxicity Data for Selected N-Nitroso Compounds This table is interactive. You can sort and filter the data.

| Compound Name | CAS RN | LD50 (mg/kg) | Toxicity Class | -logLD50 (obs) | -logLD50 (pred) |

|---|---|---|---|---|---|

| This compound | 16219-98-0 | 60 | H | 4.22 | 4.23 |

| Nitrosomethylaniline | 614-00-6 | 225 | L | 3.65 | 4.15 |

| Diisopropylnitrosamine | 601-77-4 | 850 | L | 3.07 | 2.68 |

| N-Nitrosobis(2,2,2-trifluoro ethyl)amine | 625-89-8 | 300 | L | 3.52 | 3.46 |

H: High toxicity, L: Low toxicity. Data from a QSAR and classification study on acute oral toxicity.

Analytical Methodologies for Research and Environmental Monitoring of 2 Nitrosomethylaminopyridine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the trace-level analysis of 2-Nitrosomethylaminopyridine. These techniques offer high separation efficiency and selectivity, which are essential for complex sample matrices.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines like this compound. epa.gov The method involves the separation of the compound in a gaseous mobile phase and a liquid or solid stationary phase, followed by detection using a mass spectrometer. For enhanced selectivity and to minimize matrix interferences, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often recommended. thermofisher.com Direct liquid injection is a common sample introduction technique for a wide range of nitrosamines.

While specific methods exclusively for this compound are not extensively documented in publicly available literature, the general principles and parameters used for other nitrosamines are applicable. For instance, methods developed for nitrosamine (B1359907) impurities in active pharmaceutical ingredients (APIs) can be adapted. thermofisher.com

Typical GC-MS/MS Parameters for Nitrosamine Analysis:

| Parameter | Typical Setting |

|---|---|

| Column | Rxi-624Sil MS or similar |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Injector Temperature | 200-250 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 250°C) |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters and may require optimization for specific applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile. oup.commdpi.com This technique has become the method of choice for identifying and quantifying these impurities due to its exceptional sensitivity, selectivity, and precision. For trace-level detection of polar nitrosamines, LC-MS/MS with multiple reaction monitoring (MRM) is considered optimal. High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements, further enhancing the confidence in compound identification. lcms.cz

A study on the simultaneous quantification of genotoxic nitrosamines in an antidiabetic medication utilized LC-MS/MS with atmospheric pressure chemical ionization (APCI) for the analysis of N-nitroso methyl aminopyridine (NMAP), an isomer of this compound. nih.gov While the specific isomer was not explicitly stated as the 2-form, the methodology provides a strong basis for the analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) containing a modifier like formic acid is common. oup.commdpi.comlcms.cz

Typical LC-MS/MS Parameters for Nitrosamine Analysis:

| Parameter | Typical Setting |

|---|---|

| Column | C18 reversed-phase (e.g., Waters ACQUITY UPLC HSS T3, Agilent Poroshell EC C18) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3-0.6 mL/min |

| Injection Volume | 1-40 µL |

| Column Temperature | 40-50 °C |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Spectroscopic Techniques for Detection and Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. While mass spectrometry provides information on the molecular weight and fragmentation, other spectroscopic methods offer detailed insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule. The chemical shifts and coupling constants of the protons on the pyridine (B92270) ring and the methyl group provide definitive structural information. For related nitrosamines, ¹⁵N NMR can also be a valuable tool. veeprho.comhuji.ac.il

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-N=O stretching of the nitroso group, as well as the vibrations of the pyridine ring, can confirm the compound's identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Nitrosamines typically exhibit two absorption bands in their UV-Vis spectra, corresponding to π → π* and n → π* transitions. nih.gov These spectra can be useful for quantitative analysis and for studying the electronic properties of the molecule.

Sample Preparation Techniques for Various Matrices in Research

Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate and concentrate the analyte of interest from the sample matrix. chromatographyonline.com The choice of technique depends on the nature of the sample (e.g., water, soil, biological fluids).

Solid-Phase Extraction (SPE) : This is a widely used technique for the extraction and cleanup of nitrosamines from aqueous samples. oup.comalsenvironmental.co.uk For environmental water samples, SPE cartridges packed with a suitable sorbent, such as activated carbon, can effectively retain nitrosamines, which are then eluted with an organic solvent like dichloromethane. alsenvironmental.co.uknih.gov

Liquid-Liquid Extraction (LLE) : LLE is a classic method for extracting nitrosamines from aqueous solutions into an immiscible organic solvent. europa.eu Dichloromethane is a commonly used solvent for this purpose. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : While not specifically documented for this compound, the QuEChERS approach, which involves a salting-out extraction followed by dispersive solid-phase extraction, is a versatile technique for a wide range of analytes in various matrices and could be adapted.

For solid samples, an initial extraction with a suitable solvent is necessary before further cleanup steps. The final extract is often concentrated before analysis to achieve the required sensitivity. alsenvironmental.co.uk

Method Validation for Research Applications (e.g., sensitivity, specificity, accuracy)

Validation of the analytical method is essential to ensure the reliability and reproducibility of the results. nih.govscirp.org Method validation is performed according to guidelines from organizations such as the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. nih.govscirp.org

Sensitivity (Limit of Detection and Limit of Quantification) : The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. alsenvironmental.co.uknih.gov For trace analysis of nitrosamines, achieving low LOD and LOQ values is critical. oup.comnih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. nih.govscirp.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scirp.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-nitroso methyl aminopyridine (NMAP) |

| Dichloromethane |

| Methanol |

| Acetonitrile |

| Formic Acid |

| Helium |

| N-Nitrosodimethylamine (NDMA) |

| 2-methylaminopyridine |

| Sodium nitrite (B80452) |

| Hydrochloric acid |

| Sulfuric acid |

| Water |

Environmental Occurrence and Degradation of 2 Nitrosomethylaminopyridine

Presence in Environmental Matrices (e.g., water, soil, air)

N-nitroso compounds, including 2-Nitrosomethylaminopyridine, are a significant class of environmental contaminants due to their carcinogenic properties. mdpi.com Their presence in the environment stems from both industrial and natural processes. epa.gov Nitrosamines can be formed when nitrites react with secondary or tertiary amines, a reaction that can occur in various environmental settings. nih.gov

Water: The presence of nitrosamines in water, particularly drinking water, is a significant concern. They can form as byproducts of water treatment processes, such as chloramination, where disinfectants react with organic matter. nih.goveuropa.eu For instance, N-nitrosodimethylamine (NDMA) has been detected in drinking water, wastewater, and groundwater. nih.gov The World Health Organization (WHO) has set a guideline limit for NDMA in drinking water at 0.1 µg/L. europa.eu While specific data on this compound concentrations in water is limited, the general behavior of nitrosamines suggests a potential for its presence in water bodies impacted by industrial discharges or agricultural runoff containing precursor amines and nitrites. who.int The mobility of some nitrosamines in soil increases their potential to leach into groundwater. epa.gov

Soil: Nitrates, precursors to nitrosating agents, are naturally present in soils and their levels can be elevated by the use of nitrogenous fertilizers. who.int This creates a potential for the in-situ formation of nitrosamines like this compound if the corresponding amine precursors are also present. Studies have shown that nitrosamines can be biodegradable in soil, although the rate of degradation is dependent on various factors including concentration. gassnova.no

Air: In the atmosphere, nitrosamines can be formed through reactions involving nitrogen oxides (NOx). gassnova.no However, they are generally susceptible to rapid decomposition by sunlight. nih.gov For example, the vapor of NDMA is quickly broken down by direct photolysis, with an estimated half-life of about 5 to 30 minutes in the ambient atmosphere. epa.gov This suggests that the persistence of volatile nitrosamines like this compound in the air may be limited, especially in the presence of sunlight.

A summary of environmental matrices where nitrosamines, as a class, have been detected is presented in the table below.

| Environmental Matrix | Potential Sources of Nitrosamines |

| Water | Industrial wastewater, byproduct of water disinfection (chloramination), agricultural runoff. nih.govnih.goveuropa.eu |

| Soil | In-situ formation from precursor amines and nitrites from fertilizers. who.intgassnova.no |

| Air | Formation from NOx emissions, industrial processes. epa.govgassnova.no |

| Food | Formation during processing and storage of certain foods like cured meats. nih.gov |

| Consumer Products | Contaminants in rubber products, cosmetics, and pesticides. mdpi.comnih.gov |

Abiotic Degradation Pathways

Abiotic degradation processes, which are non-biological, play a crucial role in determining the environmental fate of chemical compounds. For this compound, these pathways primarily involve photolysis and other chemical reactions under environmental conditions.

Photolysis, or degradation by light, is a significant removal mechanism for nitrosamines in the environment. gassnova.no The N-N=O group in nitrosamines acts as a chromophore, enabling them to absorb ultraviolet (UV) radiation. gassnova.no

UV photolysis is an effective technology for removing nitrosamines from water. mtu.edumdpi.com Direct UV irradiation can break the N-N bond in nitrosamines, leading to their degradation. mdpi.com For instance, N-nitrosodimethylamine (NDMA) is readily degraded by direct photolysis at wavelengths below 260 nm. pacewater.com The efficiency of photolytic degradation can be influenced by the presence of other substances in the water. For example, an increase in amine concentration can decrease the decomposition of nitrosamines. researchgate.net

Advanced oxidation processes (AOPs) that utilize UV light in combination with other agents, such as hydrogen peroxide (H2O2) or titanium dioxide (TiO2), can enhance the degradation of nitrosamines by generating highly reactive hydroxyl radicals. mtu.edupacewater.com The UV/sulfite (B76179) advanced reduction process has also been shown to be effective in degrading NDMA, with alkaline conditions favoring the reaction. mdpi.com

The photolytic degradation of nitrosamines in the atmosphere is also a key process. Sunlight provides the energy for the photolytic cleavage of these compounds, limiting their persistence in the air. epa.govgassnova.no

| Degradation Pathway | Description | Key Factors |

| Direct UV Photolysis | Degradation of nitrosamines by direct absorption of UV light, leading to the cleavage of the N-N bond. mdpi.compacewater.com | Wavelength of UV light, presence of other light-absorbing compounds. pacewater.comresearchgate.net |

| UV-based Advanced Oxidation Processes (AOPs) | Enhanced degradation through the generation of highly reactive radicals (e.g., hydroxyl radicals) using UV light in combination with agents like H2O2 or TiO2. mtu.edupacewater.com | Concentration of oxidizing agents, pH of the medium. pacewater.com |

| UV/Sulfite Advanced Reduction Process | Reductive degradation of nitrosamines using UV light and sulfite, particularly effective under alkaline conditions. mdpi.com | pH, sulfite concentration, presence of oxygen. mdpi.com |

Besides photolysis, this compound can undergo other chemical degradation reactions in the environment. The stability of nitrosamines is influenced by the surrounding chemical conditions.

In aqueous solutions, the rate of nitrosation, and conversely the potential for degradation, is affected by pH. Nitrosation with inorganic nitrite (B80452) is generally more rapid under acidic conditions. efpia.eu Some nitrosamines are less stable in acidic solutions. nih.gov

The presence of other chemicals can also influence the degradation of nitrosamines. For example, the degradation of the drug ranitidine (B14927) in water disinfected with chloramine (B81541) or ozone can lead to the formation of NDMA. europa.eu This highlights the complex chemical interactions that can occur in environmental matrices.

Photolysis and UV-Induced Degradation Mechanisms

Biotic Degradation and Bioremediation Studies

Biotic degradation, the breakdown of organic compounds by living organisms, is a key process in the natural attenuation of pollutants.

Various microorganisms have been shown to degrade nitrosamines. Studies have demonstrated that some nitrosamines can be biodegradable in water and soil, although the rates can be highly variable. nih.govgassnova.no

Intestinal bacteria have been found to degrade nitrosamines, converting them into the parent amine and nitrite ions. nih.gov In aerobic conditions, the propanotroph Rhodococcus ruber ENV425 has been observed to rapidly biodegrade NDMA. The proposed mechanism involves an initial denitrosation reaction, forming intermediates such as methylamine, nitric oxide, nitrite, and nitrate. nih.gov

The degradation of other nitrogen-containing compounds, such as the neonicotinoid insecticide acetamiprid, by microorganisms like Stenotrophomonas maltophilia and the fungus Phanerochaete sordida involves demethylation. frontiersin.org This suggests that similar enzymatic pathways could potentially be involved in the breakdown of this compound.

The metabolic activation and degradation of nitrosamines are often mediated by enzyme systems, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In mammals, CYP enzymes are responsible for the metabolic activation of many nitrosamines. nih.gov For example, P450IIE1 is a key enzyme in the metabolism of NDMA. nih.gov

In the context of environmental microorganisms, enzymes like nitrile hydratases and amidases are involved in the degradation of nitrogen-containing compounds like acetamiprid. frontiersin.org While specific enzymatic studies on the biotransformation of this compound in environmental microorganisms are not widely available, the existing research on other nitrosamines and related compounds suggests that microbial enzymes play a critical role in their degradation. The biotransformation of nitrosamines by microbial enzymes can lead to either detoxification or, in some cases, the formation of reactive intermediates. researchgate.netnih.gov

Future Directions and Emerging Research Areas

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

The accurate detection and quantification of 2-Nitrosomethylaminopyridine, especially at trace levels in complex matrices like pharmaceutical products and environmental samples, remain a significant analytical challenge. sciex.comeuropa.eu Future research will increasingly rely on the development and application of advanced spectroscopic and imaging techniques to enable in situ analysis, providing real-time insights into its formation, transport, and fate.

High-resolution, accurate-mass (HRAM) mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the sensitive and robust analysis of nitrosamines. lcms.cz Techniques like the Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer allow for precise identification and quantification of multiple nitrosamines simultaneously. lcms.cz For complex pharmaceutical samples, atmospheric pressure chemical ionization (APCI) is often the preferred ionization source as it is less prone to matrix effects compared to other techniques. sciex.com

Future developments will likely focus on enhancing the capabilities of these methods. For instance, improving chromatographic separation of small, polar molecules like nitrosamines from matrix components is crucial. sciex.com Furthermore, while current methods are highly sensitive, achieving true in situ imaging at the cellular or subcellular level to visualize the distribution and interaction of this compound remains a frontier. Advancements in mass spectrometry imaging (MSI) and the development of novel molecular probes could provide the spatial resolution needed to observe the compound's localization and metabolic activation within tissues and cells directly. Cross-validation of findings with computational tools is also a critical step in resolving structural ambiguities.

| Analytical Technique | Application in Nitrosamine (B1359907) Analysis | Key Advantages | Reference |

| LC-HRAM-MS | Simultaneous separation, identification, and quantification of multiple nitrosamines in water and other matrices. | High sensitivity, accuracy, and robustness. | lcms.cz |